molecular formula C10H11BrFNO B2958190 2-Bromo-N-(2-fluorobenzyl)propanamide CAS No. 1225775-93-8

2-Bromo-N-(2-fluorobenzyl)propanamide

Cat. No.: B2958190
CAS No.: 1225775-93-8
M. Wt: 260.106
InChI Key: ANDONSDYBHONQS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H11BrFNO It is a brominated amide derivative that features both bromine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)propanamide typically involves the bromination of N-(2-fluorobenzyl)propanamide. One common method includes the reaction of N-(2-fluorobenzyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Oxidation: The products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluorobenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-fluorobenzyl)propanamide
  • 2-Bromo-N-(3-fluorobenzyl)propanamide
  • 2-Bromo-N-(2-chlorobenzyl)propanamide

Uniqueness

2-Bromo-N-(2-fluorobenzyl)propanamide is unique due to the specific positioning of the fluorine atom on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDONSDYBHONQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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